molecular formula C20H16N2O6 B4983204 ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B4983204
M. Wt: 380.3 g/mol
InChI Key: IRHHSNUCBXCDDE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused indeno-pyridine core substituted with a 5-nitrofuran moiety. Its synthesis typically involves multicomponent reactions (MCRs) utilizing indane-1,3-dione, ethyl acetoacetate, ammonium acetate, and an aldehyde derivative (e.g., 5-nitrofuran-2-carboxaldehyde) in the presence of a catalyst such as cellulose-sulfuric acid or ionic liquids . The compound’s structure is characterized by a planar indeno-pyridine system with a ketone group at position 5 and an ester group at position 3, while the 5-nitrofuran substituent introduces electron-withdrawing properties that influence reactivity and bioactivity .

Analytical techniques like NMR, MS, and X-ray crystallography are used to confirm its identity and purity. For example, crystallographic studies of similar derivatives reveal disordered ethyl groups and intermolecular interactions (e.g., C–H···O) that stabilize the lattice .

Properties

IUPAC Name

ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-3-27-20(24)15-10(2)21-18-11-6-4-5-7-12(11)19(23)17(18)16(15)13-8-9-14(28-13)22(25)26/h4-9,16,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHHSNUCBXCDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical structure and composition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety may yield nitroso or nitro derivatives, while reduction of the nitro group may produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate exhibit antimicrobial properties. For instance, derivatives containing the nitrofuran moiety have shown activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial DNA synthesis or function, making these compounds valuable in combating antibiotic resistance .

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. Studies have demonstrated that similar indeno-pyridine derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The incorporation of the nitrofuran group enhances the cytotoxicity against specific cancer cell lines .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties.

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the indeno-pyridine core through cyclization reactions.
  • Introduction of the nitrofuran moiety via electrophilic substitution or coupling reactions.

Structure Activity Relationship

The SAR studies indicate that modifications on the furan and indene rings can significantly affect biological activity. For example:

  • Substituents on the furan ring enhance lipophilicity and cellular uptake.
  • Variations in the carboxylate group influence solubility and bioavailability.

Multi-target Activity

The compound's ability to interact with multiple biological targets makes it a candidate for polypharmacology, which is increasingly relevant in drug design to address complex diseases such as cancer and infections .

Endocannabinoid System Modulation

Emerging research highlights the potential of compounds like this compound to modulate the endocannabinoid system (ECS). This modulation can lead to therapeutic effects in pain management and neuroprotection .

Case Studies

StudyFindingsImplications
Burch et al., 2019Reported synthesis of nitrofuran derivatives with antimicrobial activityPotential development of new antibiotics
Sharma et al., 2018Identified anticancer properties in pyrimidine derivativesInsight into cancer treatment strategies
Recent SAR studiesHighlighted importance of substituent variations for enhanced efficacyGuiding future synthesis efforts

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can cause damage to cellular components and lead to cell death. Additionally, the indeno[1,2-b]pyridine core may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of indeno[1,2-b]pyridine-3-carboxylates, where substituents at position 4 significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 4-chlorophenyl C₂₂H₁₈ClNO₃ 379.84 Antimicrobial activity; Chlorine enhances lipophilicity and membrane permeability
Ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) Carbazole C₂₉H₂₅N₃O₃ 463.53 Anticancer potential; Extended π-system improves DNA intercalation
Ethyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate Thiophene C₂₀H₁₇NO₃S 351.4 Enhanced electronic properties for materials science applications
Ethyl 2-methyl-4-phenyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate Phenyl C₂₂H₁₉NO₃ 345.4 Calcium antagonistic activity; Simple aryl group reduces steric hindrance

Key Observations:

  • Electron-withdrawing groups (e.g., nitro in the target compound, chlorine in the 4-chlorophenyl analog) increase electrophilicity, enhancing interactions with biological targets like enzymes or DNA .
  • Bulkier substituents (e.g., carbazole in ECPC) improve binding to hydrophobic pockets in proteins but may reduce solubility .
  • Heteroaromatic rings (thiophene, nitrofuran) introduce unique electronic profiles, influencing charge transfer in materials or redox activity in biological systems .

Physical and Crystallographic Properties

  • Crystal Packing : Chlorophenyl and phenyl analogs form dimers via C–H···O interactions, while the ethyl ester group in compound I (phenyl derivative) exhibits positional disorder .
  • Solubility : Nitrofuran and carbazole derivatives have lower aqueous solubility due to increased hydrophobicity, necessitating formulation with co-solvents .
  • Thermal Stability : Melting points range from 198–212°C for chlorophenyl/phenyl analogs , whereas nitrofuran derivatives may decompose at lower temperatures due to nitro group instability .

Analytical Characterization

  • X-ray Crystallography: SHELX software is widely used for structure refinement. For example, the chlorophenyl derivative’s structure was solved using SHELXL, revealing a dihedral angle of 85.2° between the indeno-pyridine core and the chlorophenyl ring .
  • Spectroscopy : ¹H NMR of the nitrofuran derivative would show distinct aromatic protons from the furan ring (δ 7.5–8.5 ppm) and a singlet for the methyl group at position 2 (δ 2.4 ppm) .

Biological Activity

Ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

Chemical Structure

Key Properties:

  • Molecular Formula: C15_{15}H14_{14}N2_{2}O5_{5}
  • Molecular Weight: 298.28 g/mol
  • Density: 1.65 g/cm³
  • Boiling Point: 386.9 °C at 760 mmHg
  • LogP: 1.0908

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of furoquinolone have shown significant cytotoxic effects against various cancer cell lines, including HL-60 cells (human promyelocytic leukemia) . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of intracellular calcium levels.

Case Study:
A study on related compounds demonstrated that a derivative induced apoptosis in HL-60 cells by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential . This suggests that ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo may have similar mechanisms of action.

Antibacterial Activity

The presence of the nitrofuran moiety in the compound suggests potential antibacterial activity. Nitrofuran derivatives are known to exert antimicrobial effects by generating reactive intermediates that damage bacterial DNA .

In Vitro Studies:
Research has shown that nitrofuran derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The compound's structure may enhance its ability to penetrate bacterial membranes and exert its effects.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activities of ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo can be attributed to several mechanisms:

  • Apoptosis Induction:
    • Activation of caspase pathways.
    • Upregulation of pro-apoptotic proteins (e.g., Bax).
    • Downregulation of anti-apoptotic proteins (e.g., Bcl-2).
  • Reactive Oxygen Species Generation:
    • Increased ROS levels leading to oxidative stress and cellular damage.
  • Antimicrobial Action:
    • Formation of reactive intermediates that disrupt DNA synthesis in bacteria.

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